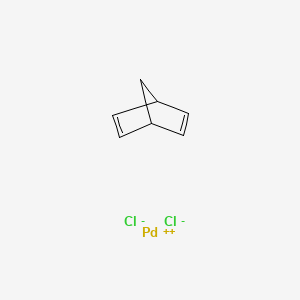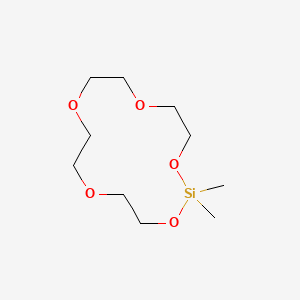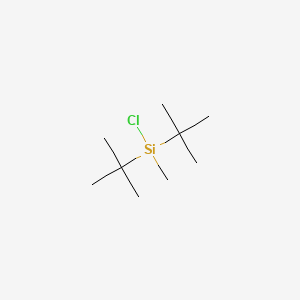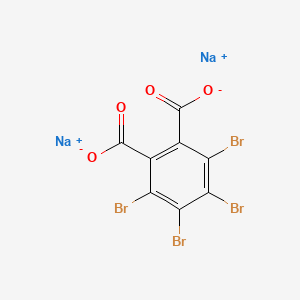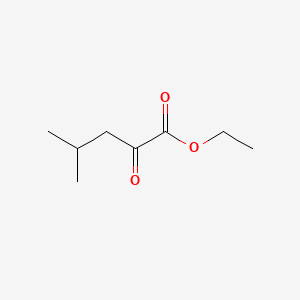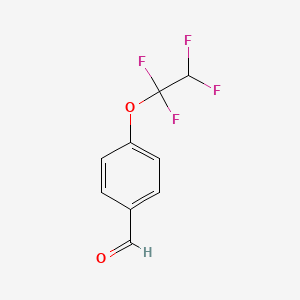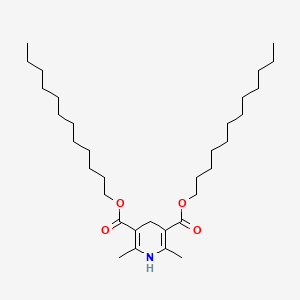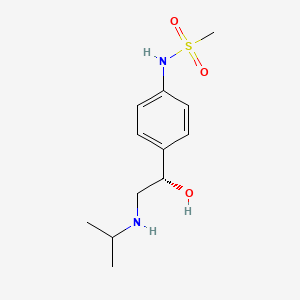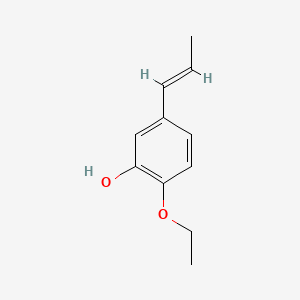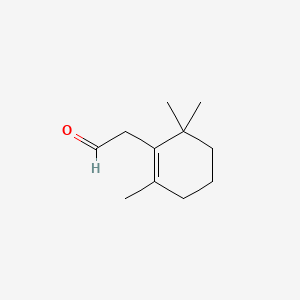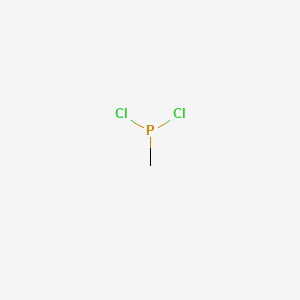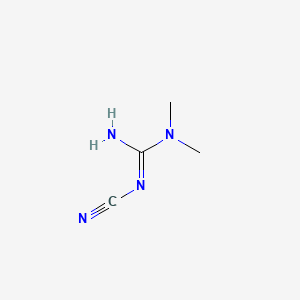
Guanidine, N'-cyano-N,N-dimethyl-
Vue d'ensemble
Description
Guanidine, N’-cyano-N,N-dimethyl- is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a nitrile derived from guanidine .
Synthesis Analysis
The synthesis of Guanidine, N’-cyano-N,N-dimethyl- can be achieved through various methods. One approach involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves a sequential one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .Molecular Structure Analysis
The molecular structure of Guanidine, N’-cyano-N,N-dimethyl- is C3H9N3 .Chemical Reactions Analysis
Guanidine, N’-cyano-N,N-dimethyl- can undergo various chemical reactions. For instance, it can be used in the guanylation of both aromatic and secondary amines with a high activity under mild conditions . It can also participate in a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .Physical And Chemical Properties Analysis
Guanidine, N’-cyano-N,N-dimethyl- is a colorless solid that is soluble in water, acetone, and alcohol, but not nonpolar organic solvents .Applications De Recherche Scientifique
Weight Loss Properties in Mice
Guanidine derivatives, particularly those modified from galegine, have demonstrated weight loss properties in various mouse models. Specifically, 1-(4-chlorobenzyl)guanidine hemisulfate, a compound retaining the guanidine group, showed significant weight reduction in BALB/c, ob/ob, and diet-induced obesity (DIO) mice models (Coxon et al., 2009).
Synthesis Optimization
The optimization of guanidine synthesis from amines has been a topic of interest. An efficient reagent, 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), was developed for the synthesis of a range of guanidines via nitroguanidines (Castillo-Meléndez & Golding, 2004).
Biological Applications
Guanidines, due to their versatility, have been used in various biological applications. They have been utilized as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists. The synthesis methods and applications in these areas have been comprehensively discussed (Shaw, Grayson, & Rozas, 2015).
Radical Synthesis for Polycyclic Structures
Radical cascade cyclization reactions involving N-acyl cyanamides have been used to construct polycyclic structures, such as nitrogen-containing heterocycles, highlighting guanidines' role in synthetic chemistry (Larraufie et al., 2010).
Acid/Base Properties
Studies on guanidine and its derivatives, such as N,N-dimethyl-derivative, have shown significant acid/base properties, crucial for various chemical processes. The basicity of these compounds has been comparable to that of tetramethylguanidine (Štrukil et al., 2012).
Applications in Coordination Chemistry
Guanidines have been instrumental in coordination chemistry, demonstrating varied coordination modes with metals, and playing a role in catalytic processes (Coles, 2006).
Use in Catalysis
Bis(guanidine) ligands have been used in biomimetic coordination chemistry, influencing the reactivity of copper-dioxygen complexes. This has implications for optimizing π conjugation within guanidine moieties for catalytic applications (Herres-Pawlis, Flörke, & Henkel, 2005).
Transition Metal-Catalyzed N-Arylations
Amidines and guanidines have been used in transition metal-catalyzed N-arylations, a critical process in medicinal chemistry. The N-arylation of these compounds has been explored for both acyclic and cyclic derivatives (Rauws & Maes, 2012).
Safety And Hazards
While specific safety and hazard information for Guanidine, N’-cyano-N,N-dimethyl- was not found, guanidine hydrochloride, a related compound, is known to be hazardous. It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness, and is harmful if swallowed or inhaled .
Propriétés
IUPAC Name |
2-cyano-1,1-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8(2)4(6)7-3-5/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYAIZHPVZJKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073269 | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N'-cyano-N,N-dimethyl- | |
CAS RN |
1609-06-9 | |
| Record name | N′-Cyano-N,N-dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N'-cyano-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



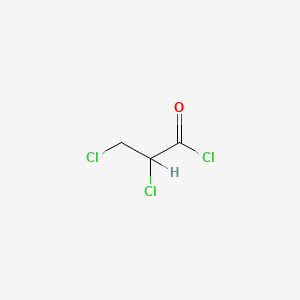
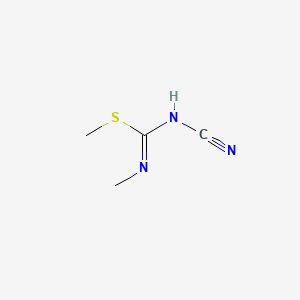
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
